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Compound of Interest

Compound Name: Tetrarhodium dodecacarbony!

Cat. No.: B033637

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystallography data for
tetrarhodium dodecacarbonyl (Rh4(CO)12) with other relevant rhodium carbonyl clusters. It
is designed to offer an objective analysis of structural data, supported by detailed experimental
protocols and data validation workflows, to aid researchers in the fields of inorganic chemistry,
catalysis, and materials science.

Comparative Analysis of Crystallographic Data

The structural integrity of a crystalline compound is paramount for understanding its chemical
properties and reactivity. Here, we present a comparative summary of key crystallographic
parameters for tetrarhodium dodecacarbonyl and its common alternative, hexarhodium
hexadecacarbonyl (Rh6(C0O)16). Due to its inherent instability, comprehensive single-crystal X-
ray diffraction data for dirhodium octacarbonyl (Rh2(CO)8) is not readily available; however,
data for a related dimeric complex, dirhodium tetracarbonyl dichloride (Rh2CI2(CO)4), is
included for comparative purposes.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b033637?utm_src=pdf-interest
https://www.benchchem.com/product/b033637?utm_src=pdf-body
https://www.benchchem.com/product/b033637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

. . Dirhodium
Tetrarhodium Hexarhodium
Tetracarbonyl
Parameter Dodecacarbonyl Hexadecacarbonyl . .
Dichloride
(Rh4(C0)12) (Rh6(C0O)16)
(Rh2CI2(C0)4)
Crystal System Monoclinic Monoclinic Orthorhombic
Space Group P21/c[1] 12/a Pnma
a (A) 9.209(3) (at 293 K)[1]  17.00 0.88
11.790(7) (at 293 K
b (A) () ) 9.78 11.23
[1]
17.721(8) (at 293 K
c (A) ®)( ) 17.53 6.57
[1]
a (%) 90 90 90
B (°) 90.46(3) (at 293 K)[1]  121.75 90
y () 90 920 90
1924.0(16) (at 293 K)
Volume (A3) ] 2479.4 729.5
Z 4[1] 4 4
Rh-Rh Bond 2.692 - 2.750[1][2] 2.785[1][2] Non-bonding[3]
: - 2. : on-bondin
Distance(s) (A) J
R-factor 0.030 (at 293 K)[1] Not readily available Not readily available

Table 1: Comparison of Crystallographic Data for Rhodium Carbonyl Clusters. This table
summarizes the key crystallographic parameters for Rh4(C0O)12, Rh6(CO)16, and
Rh2CI2(CO)4, highlighting the differences in their crystal structures.

Experimental Protocols

The acquisition of high-quality crystallographic data is contingent upon meticulous experimental
procedures. The following outlines a general methodology for the single-crystal X-ray diffraction
analysis of air- and temperature-sensitive compounds like rhodium carbonyl clusters.
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1. Crystal Growth and Handling:

o Crystals of rhodium carbonyl clusters are typically grown by slow evaporation of a saturated
solution in an appropriate organic solvent (e.g., hexane, toluene) under an inert atmosphere
(e.g., nitrogen or argon).

e Due to their sensitivity to air and moisture, crystals must be handled in a glovebox or under a
stream of inert gas.

2. Crystal Mounting:

o A suitable single crystal is selected under a microscope and mounted on a cryo-loop or a
glass fiber using a minimal amount of inert oil or grease.

e The mounted crystal is then rapidly cooled in a stream of cold nitrogen gas to the desired
data collection temperature (e.g., 173 K or 100 K) to minimize thermal motion and potential
degradation.[1]

3. Data Collection:

o Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray
source (e.g., Mo Ka or Cu Ka radiation) and a detector (e.g., CCD or CMOS).

o A series of diffraction images are collected by rotating the crystal through a range of angles.
4. Data Processing and Structure Solution:

e The collected diffraction images are processed to integrate the reflection intensities and
apply corrections for factors such as absorption and crystal decay.

e The crystal structure is solved using direct methods or Patterson methods and refined using
full-matrix least-squares on F2.

» All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms, if present, are
usually placed in calculated positions and refined using a riding model.

Data Validation Workflow
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Ensuring the accuracy and reliability of crystallographic data is a critical step in structural
analysis. The following diagram illustrates a typical workflow for the validation of X-ray
crystallography data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b033637#x-ray-crystallography-data-validation-for-
tetrarhodium-dodecacarbonyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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